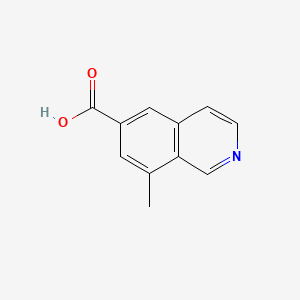![molecular formula C14H21NO2 B13568436 1-[(4-Ethyl-2,5-dimethoxyphenyl)methyl]cyclopropan-1-amine](/img/structure/B13568436.png)
1-[(4-Ethyl-2,5-dimethoxyphenyl)methyl]cyclopropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Ethyl-2,5-dimethoxyphenyl)methyl]cyclopropan-1-amine is a chemical compound with the molecular formula C14H21NO2 and a molecular weight of 235.33 g/mol . This compound is characterized by the presence of a cyclopropane ring attached to an amine group and a benzyl group substituted with ethyl and methoxy groups. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-[(4-Ethyl-2,5-dimethoxyphenyl)methyl]cyclopropan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-ethyl-2,5-dimethoxybenzyl chloride.
Cyclopropanation: The benzyl chloride is then subjected to cyclopropanation using a suitable cyclopropane precursor under basic conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-[(4-Ethyl-2,5-dimethoxyphenyl)methyl]cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(4-Ethyl-2,5-dimethoxyphenyl)methyl]cyclopropan-1-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(4-Ethyl-2,5-dimethoxyphenyl)methyl]cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
1-[(4-Ethyl-2,5-dimethoxyphenyl)methyl]cyclopropan-1-amine can be compared with other similar compounds, such as:
1-[(4-Methyl-2,5-dimethoxyphenyl)methyl]cyclopropan-1-amine: This compound has a methyl group instead of an ethyl group, which may result in different chemical and biological properties.
1-[(4-Ethyl-2,5-dimethoxyphenyl)methyl]cyclopropan-1-ol: The presence of a hydroxyl group instead of an amine group can significantly alter the compound’s reactivity and interactions.
Properties
Molecular Formula |
C14H21NO2 |
|---|---|
Molecular Weight |
235.32 g/mol |
IUPAC Name |
1-[(4-ethyl-2,5-dimethoxyphenyl)methyl]cyclopropan-1-amine |
InChI |
InChI=1S/C14H21NO2/c1-4-10-7-13(17-3)11(8-12(10)16-2)9-14(15)5-6-14/h7-8H,4-6,9,15H2,1-3H3 |
InChI Key |
VEILHGCZMSZLNO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1OC)CC2(CC2)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![rac-(3aR,5S,6aS)-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxole-5-carboxylicacid](/img/structure/B13568405.png)


![3-(6-Iodo-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13568433.png)




